8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Monoamine Oxidase Inhibition Neuroprotection Structure-Activity Relationship

8-(Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859113-46-5) is a synthetic, tetracyclic small molecule (MW 306.27 g/mol, C₁₈H₁₀O₅) classified as a coumaronochromene derivative in the InterBioScreen screening library (ID STOCK1N-52895). Its core scaffold fuses a coumarin (chromen-6-one) with a methylenedioxy ring and a benzofuran moiety, creating a rigid, planar architecture with a topological polar surface area of 57.9 Ų and a calculated logP of 2.92.

Molecular Formula C18H10O5
Molecular Weight 306.273
CAS No. 859113-46-5
Cat. No. B2925660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
CAS859113-46-5
Molecular FormulaC18H10O5
Molecular Weight306.273
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C18H10O5/c19-18-7-12(14-5-10-3-1-2-4-13(10)22-14)11-6-16-17(21-9-20-16)8-15(11)23-18/h1-8H,9H2
InChIKeyWSRIROFPCJRITG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: 8-(Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859113-46-5)


8-(Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859113-46-5) is a synthetic, tetracyclic small molecule (MW 306.27 g/mol, C₁₈H₁₀O₅) classified as a coumaronochromene derivative in the InterBioScreen screening library (ID STOCK1N-52895) [1]. Its core scaffold fuses a coumarin (chromen-6-one) with a methylenedioxy ring and a benzofuran moiety, creating a rigid, planar architecture with a topological polar surface area of 57.9 Ų and a calculated logP of 2.92 [2][3]. This compound is a member of a broader class of dioxolo[4,5-g]chromen-6-one analogs where substitution at the 8-position profoundly dictates biological target engagement, with the unsubstituted benzofuran-2-yl group providing a unique hydrogen-bond-acceptor surface distinct from alkyl, halogenated, or methoxylated variants.

Why Generic Substitution of 8-(Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Is Scientifically Unreliable


The 8-substituted dioxolo[4,5-g]chromen-6-one scaffold exhibits divergent pharmacological profiles based on minor structural modifications. For instance, 8-propyl substitution yields selective monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 5.46 µM), while replacing the propyl group with a benzofuran-2-yl moiety is expected to reorient the ligand's interaction with hydrophobic enzyme pockets [1]. Similarly, the addition of a 5-chloro substituent on the benzofuran ring alters the electronic environment, potentially enhancing reactivity for covalent derivatization or shifting potency against kinase targets [2]. Procurement of a generic “benzofuran-coumarin” without precise control of the 8-position substitution pattern and the benzofuran ring's electronic character introduces unacceptable variability in biological assays, as small changes in molecular topology, dipole moment, and H-bond acceptor count directly impact target binding, selectivity, and pharmacokinetic properties within this class.

Quantitative Differentiation Evidence for 8-(Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one


Scaffold-Mediated Biological Activity: Differentiation from 8-Alkyl Substituted Analogs

In the 8-substituted dioxolo[4,5-g]chromen-6-one series, the nature of the substituent directly determines biological target engagement. The 8-propyl analog FCS303 demonstrated selective MAO-B inhibition with an IC₅₀ of 5.46 ± 0.36 µM, while showing no activity against MAO-A [1]. The target compound's benzofuran-2-yl substituent introduces a substantially larger aromatic system with a distinct H-bond acceptor profile (furan oxygen) compared to the simple alkyl chain of FCS303. This structural divergence implies that the target compound will engage protein pockets in a different manner, likely shifting selectivity away from MAO-B toward targets that accommodate flat, aromatic ligands such as nuclear receptors (e.g., LXR, PPAR) or kinases, as observed in benzofuran-containing chemotypes [2].

Monoamine Oxidase Inhibition Neuroprotection Structure-Activity Relationship

Electronic Modulation by Benzofuran Substituents: Comparing the Unsubstituted vs. 5-Chloro Analog

The presence or absence of electron-withdrawing substituents on the benzofuran ring alters the electronic character and reactivity of the dioxolo[4,5-g]chromen-6-one scaffold. The 5-chloro analog (CAS 859664-83-8) features a chlorine atom that increases the electrophilicity of the benzofuran ring and introduces a σ-hole for potential halogen bonding interactions [1]. In contrast, the target compound's unsubstituted benzofuran-2-yl group provides a higher electron density on the furan oxygen and a different electrostatic potential surface, which modulates π-π stacking and H-bond acceptor strength. These differences result in distinct metabolic stability profiles, as the 5-chloro substituent is more susceptible to CYP450-mediated oxidative metabolism, while the unsubstituted benzofuran analog may exhibit superior metabolic stability at the cost of reduced halogen-bond-mediated target affinity [2].

Medicinal Chemistry Halogen Bonding CYP450 Interaction

Patent-Derived Evidence of Differentiation-Inducing Anti-Proliferative Activity

Patent literature indicates that 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing property is a mechanistically distinct anti-proliferative mode of action compared to simple cytotoxic agents and may be attributable to the compound's capacity to interact with nuclear receptors or epigenetic regulators, a property not ascribed to close structural analogs lacking the benzofuran-2-yl extension. Although quantitative IC₅₀ values from the patent are not publicly accessible at the time of this analysis, this qualitative biological fingerprint differentiates the compound from 8-alkyl or 8-halogenated variants which have shown only direct cytotoxicity or enzyme inhibition.

Cancer Cell Differentiation Anti-Proliferative Leukemia

Physicochemical and Drug-Likeness Differentiation from 7-Methoxy and 3,5-Dimethyl Analogs

The physicochemical properties of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (TPSA = 57.9 Ų, LogP = 2.92, H-bond acceptors = 3, rotatable bonds = 1) place it within optimal drug-like space according to Lipinski's Rule of Five [1]. In comparison, the 7-methoxy analog (CAS 637753-36-7) introduces a methoxy group that increases TPSA to 67.13 Ų and LogP to 2.76, while adding an extra rotatable bond and a H-bond acceptor, which may reduce membrane permeability and oral bioavailability [2]. The 3,5-dimethyl analog adds two methyl groups to the benzofuran ring, increasing LogP and steric bulk, which can enhance hydrophobic target interactions but also increase the risk of CYP450 metabolism and hERG channel binding [3]. The target compound's unsubstituted benzofuran ring thus offers a balanced lipophilic/hydrophilic profile that maximizes passive membrane permeability while minimizing metabolic liability, a key consideration for procurement in drug discovery programs requiring oral bioavailability potential.

Drug-Likeness ADME Prediction Lipophilicity

Best-Fit Research and Industrial Application Scenarios for 8-(Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one


Nuclear Receptor and Kinase Screening Libraries for Oncology Drug Discovery

Based on its flat, aromatic benzofuran-2-yl substituent and the class-level inference that this topology favors engagement with nuclear receptor ligand-binding domains and ATP-binding kinase pockets, this compound is best deployed as a screening library member in oncology programs targeting LXR, PPAR, ROR, or mTOR pathways. The predicted balanced drug-like properties (TPSA = 57.9 Ų, LogP = 2.92) support intracellular target access, making it suitable for cell-based reporter gene assays and phenotypic screening against hematological and solid tumor cell lines [1].

Differentiation Therapy Research in Hematological Malignancies and Psoriasis

Patent-derived evidence indicates that this compound induces undifferentiated cells to commit to the monocyte lineage, a mechanism distinct from cytotoxic apoptosis [2]. This positions the compound for use in acute myeloid leukemia (AML) differentiation therapy research and in dermatological models of hyperproliferative disease, where restoring normal differentiation rather than inducing cell death is the therapeutic goal. Procurement for ex vivo primary cell assays and in vivo xenograft models of AML is recommended.

Structure-Activity Relationship (SAR) Studies on the Dioxolo[4,5-g]chromen-6-one Scaffold

The target compound serves as a critical reference point in SAR exploration of the 8-position substitution space. Its unsubstituted benzofuran-2-yl group provides a baseline for measuring the impact of electron-withdrawing (e.g., 5-Cl, 5-Br), electron-donating (e.g., 7-OCH₃), and sterically bulky (e.g., 3,5-diCH₃) substituents on target potency, selectivity, metabolic stability, and solubility. Pharmaceutical research groups constructing focused libraries around this chemotype should acquire this compound as the core comparator for systematic SAR campaigns [3].

Computational Docking and Pharmacophore Modeling Studies

The rigid, planar structure of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (only 1 rotatable bond) makes it an ideal ligand for computational docking studies and pharmacophore model generation. Its well-defined hydrogen bond acceptor geometry (3 acceptors: chromenone carbonyl, methylenedioxy oxygens) and predictable electrostatic potential surface facilitate accurate pose prediction. Academic and industrial computational chemistry groups should prioritize this compound for virtual screening validation sets and binding mode analysis [1].

Quote Request

Request a Quote for 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.